molecular formula C7H11N3O3 B588358 Hydroxy Ipronidazole-d3 CAS No. 1156508-86-9

Hydroxy Ipronidazole-d3

Cat. No. B588358
M. Wt: 188.201
InChI Key: DTHPMNDYKOSVFR-HPRDVNIFSA-N
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Patent
US04042597

Procedure details

A total of 11.2 ml of triethylphosphite and 6 g of powdered potassium hydroxide were added to a solution of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 40 ml of hexametapol while cooling in an ice-bath. While the solution was further cooled with ice, oxygen was conducted through the solution with vigorous stirring. After 2.5 hours, 6.1 ml of glacial acetic acid were added and the mixture was then poured into 600 ml of water and extracted four times with 150 ml portions of ether. The ether extracts were washed with a small amount of water, evaporated on a rotary evaporator and finally dried at 85°/0.5 Torr. The residue was crystallized from 15 ml of isopropyl ether. There were obtained 2.0 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 102°-107°. The yield was 21.6%.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
6.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3]P(OCC)OCC)C.[OH-].[K+].[CH3:13][N:14]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][N:16]=[C:15]1[CH:22]([CH3:24])[CH3:23].O=O>O=P(N(C)C)(N(C)C)N(C)C.O.C(O)(=O)C>[OH:3][C:22]([C:15]1[N:14]([CH3:13])[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][N:16]=1)([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.5 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 150 ml portions of ether
WASH
Type
WASH
Details
The ether extracts were washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
finally dried at 85°/0.5 Torr
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 15 ml of isopropyl ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04042597

Procedure details

A total of 11.2 ml of triethylphosphite and 6 g of powdered potassium hydroxide were added to a solution of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 40 ml of hexametapol while cooling in an ice-bath. While the solution was further cooled with ice, oxygen was conducted through the solution with vigorous stirring. After 2.5 hours, 6.1 ml of glacial acetic acid were added and the mixture was then poured into 600 ml of water and extracted four times with 150 ml portions of ether. The ether extracts were washed with a small amount of water, evaporated on a rotary evaporator and finally dried at 85°/0.5 Torr. The residue was crystallized from 15 ml of isopropyl ether. There were obtained 2.0 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 102°-107°. The yield was 21.6%.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
6.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3]P(OCC)OCC)C.[OH-].[K+].[CH3:13][N:14]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][N:16]=[C:15]1[CH:22]([CH3:24])[CH3:23].O=O>O=P(N(C)C)(N(C)C)N(C)C.O.C(O)(=O)C>[OH:3][C:22]([C:15]1[N:14]([CH3:13])[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][N:16]=1)([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.5 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 150 ml portions of ether
WASH
Type
WASH
Details
The ether extracts were washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
finally dried at 85°/0.5 Torr
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 15 ml of isopropyl ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.